Biotin Impurity A
Overview
Description
Biotin Impurity A, also known as D-Biotin Dimer Acid, is an impurity found in biotin, which is a water-soluble B vitamin . It is widely used throughout the biotechnology industry to conjugate proteins for biochemical assays . The molecular formula of Biotin Impurity A is C18H28N4O4S2 and its molecular weight is 428.57 .
Molecular Structure Analysis
The molecular structure of Biotin Impurity A is represented by the formula C18H28N4O4S2 . The exact structure can be represented by a SMILES string , which is a type of notation used to describe the structure of chemical species using short ASCII strings.
Scientific Research Applications
Enzymatic Assay Development
Biotin, including its impurities like Biotin Impurity A, plays a critical role in the development of enzymatic assays. Huang and Rogers (1997) emphasized the importance of biotin in metabolism studies and in determining the degree of biotin conjugation to biomolecules, using specific protein binders like avidin or streptavidin in the assay development (Huang & Rogers, 1997).
Nanotechnology Applications
In nanotechnology, biotin modifications are used for detecting biological and chemical species. Cui et al. (2001) demonstrated that biotin-modified silicon nanowires can detect streptavidin at picomolar concentrations, showcasing biotin's utility in creating sensitive, real-time sensors (Cui, Wei, Park, & Lieber, 2001).
Bioconjugation and Biotinylation Techniques
Biotin is extensively used in bioconjugation methods. Jezowska et al. (2012) highlighted the importance of biotin in attaching to biological targets, particularly using "click chemistry" for selective and efficient biotinylation of peptides and oligonucleotides (Jezowska, Romanowska, Bestas, Tedebark, & Honcharenko, 2012).
Biosensor Development
Biotin's role in biosensor technologies is significant. Spence et al. (2001) developed an NMR-based xenon biosensor using biotin-modified supramolecular cages to detect biotin-avidin binding, demonstrating biotin's application in multiplexing assays for multiple analytes (Spence, Rubin, Dimitrov, Ruiz, Wemmer, Pines, Yao, Tian, & Schultz, 2001).
Biomedical Research and Diagnostics
Biotin and its derivatives are utilized in immunoassays. Luong, Male, and Glennon (2019) discussed the use of biotinylated antibodies/antigens in clinical immunoassays for diverse analytes, indicating biotin's critical role in enhancing detection selectivity and sensitivity in medical diagnostics (Luong, Male, & Glennon, 2019).
Nanomaterial Functionalization
Biotin is used for functionalizing nanomaterials like carbon nanotubes to improve biocompatibility and biomolecular recognition. Shim et al. (2002) utilized the streptavidin/biotin system to investigate protein adsorption on single-walled carbon nanotubes, highlighting biotin's role in nanotechnology applications (Shim, Wong, Kam, Chen, Li, & Dai, 2002).
Biotin in Microbial Biotechnology
Streit and Entcheva (2003) reviewed biotin's biosynthesis in microbes and its biochemical role, discussing its importance in the development of biotin-overproducing microbes for biotechnological production (Streit & Entcheva, 2003).
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-[3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propyl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O4S2/c23-16(24)9(3-1-5-12-14-10(7-27-12)19-17(25)21-14)4-2-6-13-15-11(8-28-13)20-18(26)22-15/h9-15H,1-8H2,(H,23,24)(H2,19,21,25)(H2,20,22,26)/t10-,11-,12-,13-,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCAVQWGAJQDNB-LZXPERKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCC(CCCC3C4C(CS3)NC(=O)N4)C(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCC(CCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)C(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747149 | |
Record name | 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-2-{3-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin Impurity A | |
CAS RN |
1163708-46-0 | |
Record name | 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-2-{3-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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